3-Bromo-4-isocyanatothiophene
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Overview
Description
3-Bromo-4-isocyanatothiophene is an aromatic organic compound with the chemical formula C5H2BrNOS and a molecular weight of 204.04 g/mol . This compound is characterized by the presence of a bromine atom and an isocyanate group attached to a thiophene ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 2,3,5-tribromothiophene, which can be prepared by the method of Troyanowsky . The brominated thiophene is then reacted with phosgene to introduce the isocyanate group under controlled conditions .
Industrial Production Methods
Industrial production of 3-Bromo-4-isocyanatothiophene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-isocyanatothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Addition Reactions: Reagents such as primary amines or alcohols are used under mild conditions to form the corresponding urea or carbamate derivatives.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.
Addition Products: Ureas and carbamates are the major products formed from the addition reactions involving the isocyanate group.
Scientific Research Applications
3-Bromo-4-isocyanatothiophene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromo-4-isocyanatothiophene involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophiles to form stable urea or carbamate linkages. This reactivity is exploited in various chemical syntheses and in the development of enzyme inhibitors . The bromine atom can also participate in substitution reactions, allowing for further functionalization of the thiophene ring .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-isocyanatothiophene: Similar structure but with the isocyanate group at a different position on the thiophene ring.
4-Bromo-3-isocyanatothiophene: Another isomer with the bromine and isocyanate groups swapped in position.
2-Bromo-4-isocyanatothiophene: Similar compound with the bromine atom at the 2-position instead of the 3-position.
Uniqueness
3-Bromo-4-isocyanatothiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it a valuable intermediate in the synthesis of specialized compounds and materials .
Properties
IUPAC Name |
3-bromo-4-isocyanatothiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNOS/c6-4-1-9-2-5(4)7-3-8/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJDEHSHJHNENX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640254 |
Source
|
Record name | 3-Bromo-4-isocyanatothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937795-88-5 |
Source
|
Record name | 3-Bromo-4-isocyanatothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BROMO-4-ISOCYANATOTHIOPHENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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